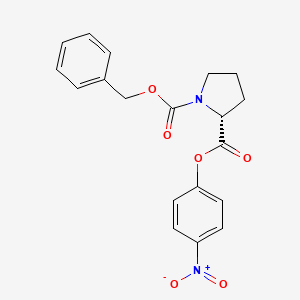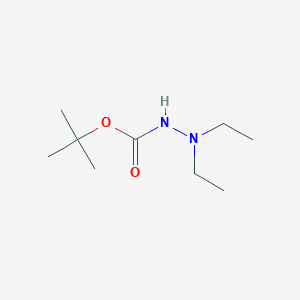
Tert-butyl 2,2-diethylhydrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2,2-diethylhydrazinecarboxylate is an organic compound with the molecular formula C9H20N2O2. It is a derivative of hydrazinecarboxylic acid, where the hydrazine moiety is substituted with tert-butyl and diethyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,2-diethylhydrazinecarboxylate typically involves the reaction of diethylhydrazine with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
Diethylhydrazine+Tert-butyl chloroformate→Tert-butyl 2,2-diethylhydrazinecarboxylate+HCl
The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2,2-diethylhydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or azo compounds.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The tert-butyl and diethyl groups can be substituted under appropriate conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydrazones, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted hydrazinecarboxylates.
Applications De Recherche Scientifique
Tert-butyl 2,2-diethylhydrazinecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a precursor for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism by which tert-butyl 2,2-diethylhydrazinecarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve the formation of hydrazone or azo intermediates, which can modulate biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl hydrazinecarboxylate: Similar structure but lacks the diethyl substitution.
Diethyl hydrazinecarboxylate: Lacks the tert-butyl group.
Tert-butyl 2,2-dimethylhydrazinecarboxylate: Similar but with dimethyl instead of diethyl groups.
Uniqueness
Tert-butyl 2,2-diethylhydrazinecarboxylate is unique due to the presence of both tert-butyl and diethyl groups, which confer distinct steric and electronic properties. These features can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H20N2O2 |
|---|---|
Poids moléculaire |
188.27 g/mol |
Nom IUPAC |
tert-butyl N-(diethylamino)carbamate |
InChI |
InChI=1S/C9H20N2O2/c1-6-11(7-2)10-8(12)13-9(3,4)5/h6-7H2,1-5H3,(H,10,12) |
Clé InChI |
RJWYFEWGQALZHO-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


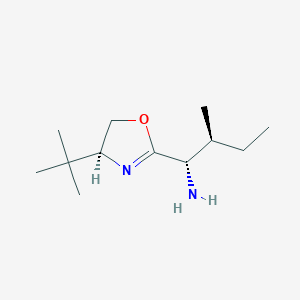
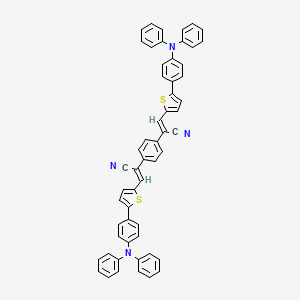
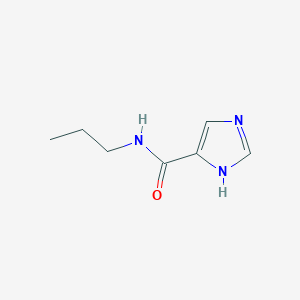
![6-nitro-2-[5-(4-nitrophenyl)furan-2-yl]-1H-benzimidazole](/img/structure/B12825537.png)
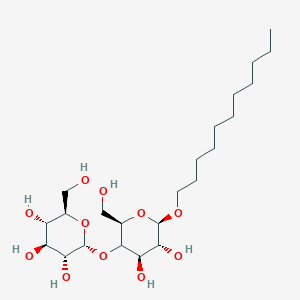
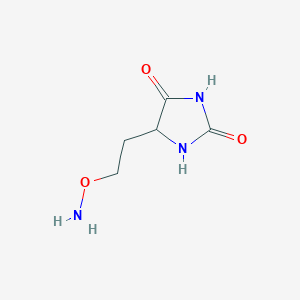
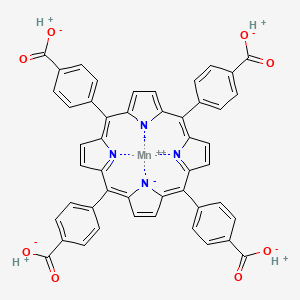
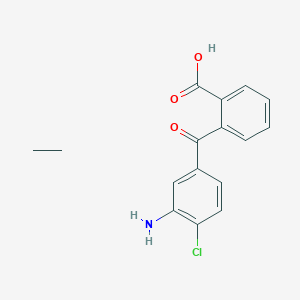
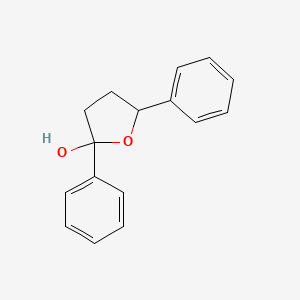
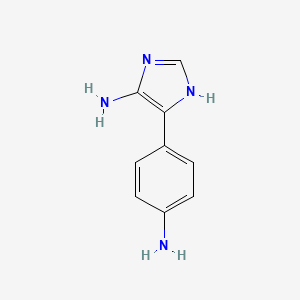

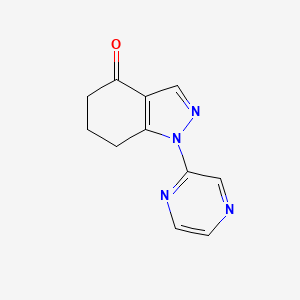
![(5-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol](/img/structure/B12825620.png)
